TC-SP 14

Vue d'ensemble

Description

TC-SP 14, également connu sous le nom de composé 14, est un agoniste hautement actif et puissant du récepteur 1 du sphingosine-1-phosphate (S1P1). Il présente une concentration efficace (CE50) de 0,042 micromolaire, ce qui indique sa forte affinité de liaison au récepteur S1P1. Notamment, son interaction avec le récepteur 3 du sphingosine-1-phosphate (S1P3) est minime, comme en témoigne une valeur de CE50 de 3,47 micromolaire .

Applications De Recherche Scientifique

Immunohistochemistry in Oncology

Overview:

TC-SP 14 is notably used in assessing programmed death-ligand 1 (PD-L1) expression in tumor samples, which is crucial for predicting the efficacy of immune checkpoint inhibitors in cancer treatment.

Case Study: Non-Small Cell Lung Cancer (NSCLC)

A multicenter retrospective study evaluated the predictive value of this compound in patients with advanced NSCLC treated with immune-checkpoint inhibitors. The study analyzed the correlation between PD-L1 expression levels determined by this compound and clinical outcomes such as objective response rate (ORR), progression-free survival (PFS), and overall survival (OS).

Results Summary:

- Patient Cohort: 288 patients

- PD-L1 Expression Levels:

- TC3 (≥50%): 60% of patients showed positive results.

- TC0: 15% of patients exhibited no PD-L1 expression.

- Clinical Outcomes:

| PD-L1 Expression Level | Objective Response Rate | Progression-Free Survival | Overall Survival |

|---|---|---|---|

| TC3 | 54% | Significant improvement | Significant improvement |

| TC0 | Low | Poor | Poor |

This study underscores the utility of this compound in identifying patients who are more likely to benefit from immunotherapy.

Materials Science Applications

Overview:

this compound has also been applied in materials science, particularly through a template-based crystal structure prediction algorithm designed to facilitate the discovery of new materials.

Algorithm Development:

The TC-SP algorithm leverages elemental and chemical similarity to predict crystal structures efficiently. It ranks potential structures based on compatibility and substitution likelihood, significantly reducing computational costs compared to traditional methods.

Benchmarking Results:

In a validation study involving approximately 98,290 formulas from the Materials Project database:

- The algorithm achieved high accuracy, predicting structures with a root mean square deviation (RMSD) of less than 0.1 for over 13,145 target structures.

- It has been utilized to discover new materials within the Ga-B-N system, demonstrating its effectiveness in high-throughput materials discovery .

| Material System | Predicted Structures | Accuracy (RMSD < 0.1) |

|---|---|---|

| Ga-B-N | Multiple | High |

Mécanisme D'action

Target of Action

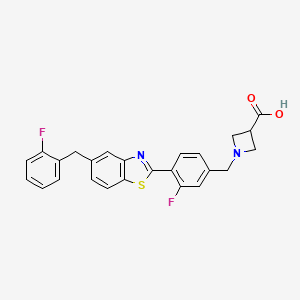

TC-SP 14, also known as 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, is primarily an agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1) . S1P1 is a G-protein-coupled receptor that plays a crucial role in the immune, central nervous, and cardiovascular systems .

Mode of Action

This compound interacts with its target, S1P1, by binding to the receptor. This interaction triggers a series of intracellular events that modulate the function of the immune system . The compound has minimal activity at S1P3, another subtype of the S1P receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the modulation of the S1P1 receptor. This modulation prevents certain lymphoid immune cells from being excreted into the blood and reaching the central nervous system (CNS), leading to lymphopenia . The exact downstream effects of this pathway are complex and involve a variety of cellular processes.

Pharmacokinetics

This compound is orally active and possesses acceptable pharmacokinetic characteristics . It has been shown to produce a dose-dependent reduction in circulating blood lymphocytes in animal models . .

Result of Action

The primary result of this compound’s action is a significant reduction in blood lymphocyte counts and an attenuation of a delayed type hypersensitivity (DTH) response to antigen challenge . This implies that this compound could potentially be used in conditions where immune response modulation is beneficial.

Analyse Biochimique

Biochemical Properties

TC-SP 14 plays a crucial role in biochemical reactions by acting as an agonist for Sphingosine-1-Phosphate Receptor 1 (S1P1). It exhibits high affinity for S1P1 with an EC50 value of 0.042 μM, while showing minimal activity at S1P3 (EC50 = 3.47 μM) . This selective interaction with S1P1 is significant as it helps in reducing blood lymphocyte counts and attenuating delayed-type hypersensitivity responses . The compound does not inhibit or induce human cytochrome P450 enzymes, is nonmutagenic, and does not significantly inhibit the hERG channel .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It significantly reduces circulating blood lymphocyte counts in a dose-dependent manner, which is consistent with its role as an S1P1 agonist . This reduction in lymphocyte counts is crucial for modulating immune responses and reducing inflammation. Additionally, this compound has been shown to reduce ear swelling in an antigen challenge model, indicating its potential in treating inflammatory conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Sphingosine-1-Phosphate Receptor 1 (S1P1), leading to receptor activation. This activation triggers downstream signaling pathways that result in the modulation of immune responses and inflammation . The compound’s selective activity towards S1P1, with minimal activity at S1P3, ensures targeted effects with reduced off-target interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its activity over extended periods. In in vivo studies, this compound produced a dose-dependent reduction in circulating blood lymphocytes 24 hours post-dose . Additionally, it demonstrated significant reductions in ear swelling over a 10-day period in an antigen challenge model .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Lewis rats, a dose-dependent reduction in circulating blood lymphocytes was observed, with near-maximal lymphopenia achieved at a dose of 3.0 mg/kg . In an antigen challenge model, significant reductions in ear swelling were observed at doses of 0.3 mg/kg and higher . These findings highlight the compound’s efficacy at varying dosages and its potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s selective activity towards S1P1 suggests its involvement in sphingolipid metabolism and signaling pathways . Detailed studies on its metabolic flux and effects on metabolite levels are required to fully understand its metabolic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its selective activity towards S1P1 ensures targeted distribution and localization, which is crucial for its therapeutic effects . The compound’s pharmacokinetic parameters, including clearance, volume of distribution, and mean residence time, have been characterized in animal models .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s selective activity towards S1P1 ensures its localization to specific cellular compartments where it exerts its effects

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de TC-SP 14 implique plusieurs étapes, notamment la formation d'un noyau benzothiazole et une fonctionnalisation ultérieure pour obtenir les propriétés agonistes souhaitées. Les voies de synthèse et les conditions de réaction spécifiques sont propriétaires et ne sont pas divulguées publiquement en détail. Il est connu que la synthèse nécessite un contrôle précis des conditions de réaction pour garantir une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle de this compound implique le passage de la synthèse en laboratoire à une échelle plus grande tout en maintenant les mêmes conditions de réaction et normes de pureté. Ce processus comprend généralement l'optimisation des paramètres de réaction, des techniques de purification et des mesures de contrôle qualité pour garantir la cohérence et la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions

TC-SP 14 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents substituants sur le noyau benzothiazole

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels sur le noyau benzothiazole .

Applications de la recherche scientifique

This compound présente des applications de recherche scientifique significatives, notamment :

Chimie : Utilisé comme composé outil pour étudier la voie de signalisation du récepteur 1 du sphingosine-1-phosphate (S1P1).

Biologie : Utilisé dans la recherche pour comprendre le rôle du S1P1 dans divers processus biologiques, notamment la réponse immunitaire et la migration cellulaire.

Médecine : Investigated for its potential therapeutic effects in conditions such as autoimmune diseases and inflammation.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie du récepteur 1 du sphingosine-1-phosphate (S1P1)

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur 1 du sphingosine-1-phosphate (S1P1) avec une forte affinité. Cette liaison active le récepteur, ce qui conduit à des événements de signalisation en aval qui modulent divers processus cellulaires. Les principales cibles moléculaires et voies impliquées comprennent la réduction du nombre de lymphocytes sanguins et l'atténuation de la réponse d'hypersensibilité retardée au défi antigénique .

Comparaison Avec Des Composés Similaires

Composés similaires

Fingolimod : Un autre agoniste du récepteur du sphingosine-1-phosphate avec des propriétés similaires mais une sélectivité différente des récepteurs.

Siponimod : Un modulateur sélectif du récepteur du sphingosine-1-phosphate avec des propriétés pharmacocinétiques distinctes.

Ozanimod : Un modulateur du récepteur du sphingosine-1-phosphate avec un profil de liaison aux récepteurs différent

Unicité de TC-SP 14

This compound est unique en raison de sa haute sélectivité pour le récepteur 1 du sphingosine-1-phosphate (S1P1) et de son activité minimale au niveau du récepteur 3 du sphingosine-1-phosphate (S1P3). Ce profil de sélectivité en fait un outil précieux pour étudier les effets spécifiques de l'activation du S1P1 sans effets hors cible significatifs .

Activité Biologique

TC-SP 14, also known as compound 14, is a highly selective and potent agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has garnered attention in the fields of immunology and pharmacology due to its significant biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanism of action, biochemical properties, and implications for research and medicine.

Overview of this compound

- Chemical Structure : this compound is characterized by its complex structure, specifically designed to interact with S1P1.

- EC50 Values : The effective concentration (EC50) values highlight its potency:

This compound primarily functions as an agonist for S1P1, leading to a cascade of intracellular events that modulate immune responses:

- Receptor Activation : Upon binding to S1P1, this compound activates downstream signaling pathways that influence lymphocyte trafficking and immune cell function.

- Lymphopenia Induction : The activation of S1P1 by this compound prevents lymphoid immune cells from entering the bloodstream, resulting in a decrease in circulating lymphocyte counts .

The biochemical properties of this compound are pivotal for understanding its biological activity:

- Affinity : High selectivity for S1P1 with minimal interaction with S1P3 makes it a valuable tool for studying S1P signaling without significant off-target effects.

- Pharmacokinetics : this compound is orally active and exhibits favorable pharmacokinetic characteristics, enhancing its utility in both research and therapeutic settings .

Cellular Effects

This compound has profound effects on various cell types:

- Immune Modulation : It significantly alters the behavior of immune cells, particularly T lymphocytes, by inducing lymphopenia through its action on S1P1.

- Inflammation Control : The compound's ability to modulate immune responses positions it as a potential therapeutic agent in inflammatory diseases .

Research Applications

This compound is utilized in various scientific research applications:

- Immunological Studies : Researchers employ this compound to investigate the role of S1P1 in immune response mechanisms.

- Drug Development : Its unique selectivity profile makes it a candidate for developing new therapies targeting autoimmune diseases and inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound | EC50 (S1P1) | EC50 (S1P3) | Selectivity Profile |

|---|---|---|---|

| This compound | 0.042 µM | 3.47 µM | Highly selective for S1P1 |

| Fingolimod | Varies | Moderate | Broader receptor activity |

| Siponimod | Varies | Lower | Selective but less potent than this compound |

| Ozanimod | Varies | Moderate | Different receptor binding profile |

This table illustrates the unique selectivity of this compound compared to other sphingosine-1-phosphate receptor modulators.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Immune Response : A recent study demonstrated that administration of this compound led to significant reductions in lymphocyte counts in animal models, confirming its role as an S1P1 agonist that modulates immune responses .

- Therapeutic Potential : Research has indicated that this compound may be beneficial in treating conditions characterized by excessive inflammation or autoimmune responses due to its ability to regulate immune cell trafficking .

Propriétés

IUPAC Name |

1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-1,3-benzothiazol-2-yl]phenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F2N2O2S/c26-20-4-2-1-3-17(20)9-15-6-8-23-22(11-15)28-24(32-23)19-7-5-16(10-21(19)27)12-29-13-18(14-29)25(30)31/h1-8,10-11,18H,9,12-14H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXGVDIXINMAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid interact with S1P1 and what are the downstream effects of this interaction?

A1: The research paper focuses on the discovery and characterization of 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid as a potent and selective agonist of S1P1 []. While the exact binding mechanism is not elaborated upon in the provided abstract, it is stated that the compound exhibits minimal activity at the closely related S1P3 receptor. This selectivity is a crucial aspect of drug development, as it can potentially minimize off-target effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.